molecular formula C20H20N4O2 B2467662 4-{5-[3-(Dimethylamino)phenyl]-1,2,4-oxadiazol-3-yl}-1-phenylpyrrolidin-2-one CAS No. 1170795-01-3

4-{5-[3-(Dimethylamino)phenyl]-1,2,4-oxadiazol-3-yl}-1-phenylpyrrolidin-2-one

Cat. No.: B2467662
CAS No.: 1170795-01-3
M. Wt: 348.406
InChI Key: VWUZNNATQKLPKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{5-[3-(Dimethylamino)phenyl]-1,2,4-oxadiazol-3-yl}-1-phenylpyrrolidin-2-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrrolidinone core linked to a phenyl group and an oxadiazole ring, which is further substituted with a dimethylamino phenyl group. The presence of these functional groups imparts distinct chemical and physical properties to the molecule, making it a subject of interest in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{5-[3-(Dimethylamino)phenyl]-1,2,4-oxadiazol-3-yl}-1-phenylpyrrolidin-2-one typically involves multi-step organic reactions. One common method includes the formation of the oxadiazole ring through the cyclization of appropriate precursors under controlled conditions. The reaction often starts with the preparation of a hydrazide intermediate, which is then cyclized with a carboxylic acid derivative in the presence of a dehydrating agent to form the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process typically includes large-scale reactions in batch or continuous flow reactors, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations. Purification steps, including crystallization and chromatography, are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-{5-[3-(Dimethylamino)phenyl]-1,2,4-oxadiazol-3-yl}-1-phenylpyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can lead to various substituted derivatives of the original compound.

Scientific Research Applications

4-{5-[3-(Dimethylamino)phenyl]-1,2,4-oxadiazol-3-yl}-1-phenylpyrrolidin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{5-[3-(Dimethylamino)phenyl]-1,2,4-oxadiazol-3-yl}-1-phenylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. For instance, it may inhibit or activate specific enzymes involved in metabolic pathways, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{5-[3-(Dimethylamino)phenyl]-1,2,4-oxadiazol-3-yl}-1-phenylpyrrolidin-2-one is unique due to its combination of functional groups, which imparts distinct chemical reactivity and potential applications. Its oxadiazole ring and dimethylamino phenyl group contribute to its unique electronic properties, making it valuable in optoelectronic applications and as a versatile intermediate in organic synthesis.

Properties

IUPAC Name

4-[5-[3-(dimethylamino)phenyl]-1,2,4-oxadiazol-3-yl]-1-phenylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2/c1-23(2)17-10-6-7-14(11-17)20-21-19(22-26-20)15-12-18(25)24(13-15)16-8-4-3-5-9-16/h3-11,15H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWUZNNATQKLPKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C2=NC(=NO2)C3CC(=O)N(C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.